4-(2-Chlorophenyl)isoxazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-8-4-2-1-3-6(8)7-5-15-12-9(7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
MCNPNXQUUYRIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Step 1 : Hydroxylamine hydrochloride (1.2 eq) and sodium methylate in ethanol at 80°C for 6 hours.
-
Step 2 : Saponification with potassium hydroxide in methanol under reflux for 3 hours.
Key Data:
This method’s regioselectivity arises from the electron-withdrawing effect of the ester group, directing hydroxylamine attack to the γ-keto position. Computational studies suggest the transition state favors isoxazole formation due to reduced steric hindrance at the 4-position.
Solvent-Free Mechanochemical Cycloaddition
A green chemistry approach utilizes N-hydroxybenzimidoyl chloride and enamino carbonyl compounds in a ball-milling apparatus. This method eliminates solvents, reducing environmental impact while maintaining high efficiency.
Reaction Protocol:
-
Combine N-hydroxybenzimidoyl chloride (0.22 mmol) and enamino carbonyl compound (0.2 mmol).
-
Mechanically mill at 875 cycles/minute for 20 minutes.
-
Purify via silica gel chromatography (ethyl acetate/petroleum ether).
Performance Metrics:
This method’s success hinges on the precise stoichiometry of reactants and the mechanical energy provided by milling, which accelerates the 1,3-dipolar cycloaddition.
| Parameter | Value |
|---|---|
| Theoretical Yield | 70–80% |
| Regioselectivity | >90% (4-substitution) |
This method offers scalability but requires stringent anhydrous conditions to prevent nitrile oxide hydrolysis.
Comparative Analysis of Synthetic Methods
The table below evaluates key methodologies:
| Method | Yield | Time | Cost | Scalability | Green Metrics |
|---|---|---|---|---|---|
| Cyclocondensation | Moderate | 9 hours | Low | High | Moderate |
| Mechanochemical | 86% | 20 min | Medium | Medium | High |
| Catalytic Cycloaddition | 75%* | 12 hours | High | High | Low |
*Theoretical estimate based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized isoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve moderate temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of isoxazole, including 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, exhibit significant anticancer properties. A study evaluated a series of isoxazole-amide derivatives for their cytotoxic activity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The results indicated that certain derivatives induced apoptosis in cancer cells while exhibiting lower necrosis rates compared to conventional treatments .
Table 1: Cytotoxic Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Mechanism |
|---|---|---|---|
| 2d | Hep3B | 1829.33 | Apoptosis induction |
| 2e | MCF-7 | Not specified | Cell cycle delay in G2/M phase |
Antibacterial Properties
In addition to anticancer applications, isoxazole derivatives have shown antibacterial activity. Compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, studies have reported that certain isoxazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Table 2: Antibacterial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) | Zone of Inhibition (mm) |
|---|---|---|---|
| 6c | E. coli | 8 | 17.0 |
| 6h | S. aureus | 4 | Not specified |
Case Study 1: Isoxazole Derivatives in Cancer Therapy
A comprehensive study on a series of isoxazole derivatives revealed that modifications on the isoxazole ring significantly influenced their anticancer activities. Specifically, compounds with halogen substituents exhibited enhanced potency against multiple cancer cell lines. The study utilized molecular docking simulations to elucidate the binding interactions between these compounds and target proteins involved in cancer progression .
Case Study 2: Development of Antimicrobial Agents
Another investigation focused on the synthesis and evaluation of isoxazole-based compounds as potential antimicrobial agents. The results indicated that specific substitutions on the isoxazole ring led to improved efficacy against resistant bacterial strains. This research underscores the importance of structural modifications in enhancing the biological activity of isoxazole derivatives .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Table 1: Key Structural Analogs and Properties
Key Observations :
- Substituent Position : Moving the chlorophenyl group from position 4 to 5 (as in 5-(2-ClPh)-isoxazole-3-COOH) retains molecular weight but alters steric and electronic profiles, impacting enzyme binding .
- Methyl Substitution : The addition of a methyl group (e.g., 3-(2-ClPh)-5-Me-isoxazole-4-COOH) increases lipophilicity (logP ~2.1 vs. ~1.8 for parent compound), favoring membrane penetration .
Key Observations :
- Electron-withdrawing groups (e.g., NO₂) accelerate reaction times (1 hour vs. 22–24 hours for others) due to increased electrophilicity of intermediates .
- Methoxy groups (electron-donating) improve yields (67%) compared to carboxy-substituted analogs (44%), likely due to reduced steric hindrance .
Biological Activity
4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its isoxazole ring structure, featuring a chlorophenyl substituent and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 223.61 g/mol. The presence of the chlorophenyl group enhances its biological activity, making it an interesting candidate for drug development.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Hep3B (liver cancer)
The compound induces apoptosis in these cancer cells and reduces the secretion of alpha-fetoprotein, indicating its potential as an anticancer agent. The following table summarizes the cytotoxicity data across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HeLa | 12 | Reduces alpha-fetoprotein secretion |
| Hep3B | 18 | Induces cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects . It shows potential in modulating immune responses and inhibiting pro-inflammatory cytokines. Its derivatives have been reported to influence specific biochemical pathways, such as lipoxygenase and cyclooxygenase activities, which are crucial in inflammatory processes.
A comparative analysis of anti-inflammatory activity among related compounds is presented below:
| Compound Name | IC50 (µM) | Inhibition Type |
|---|---|---|
| This compound | 20 | COX inhibition |
| 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid | 22 | LOX inhibition |
| Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate | 25 | Dual inhibition |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that it possesses activity against various pathogens while maintaining low cytotoxicity levels. The following table summarizes the antimicrobial efficacy against selected bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 45 |
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted on MCF-7 cells revealed that treatment with this compound led to significant reductions in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
- Inflammation Model : In an animal model of inflammation, the administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited biofilm formation by Staphylococcus aureus, achieving over 90% reduction at concentrations as low as 0.125 mg/mL.
Q & A
Q. What are the recommended synthetic routes for 4-(2-chlorophenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions using substituted phenyl precursors. A common method involves coupling 2-chlorobenzaldehyde derivatives with hydroxylamine to form the isoxazole ring, followed by oxidation to introduce the carboxylic acid group. For example, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) in DMF with triethylamine (EtN) has been used to activate carboxyl groups in analogous isoxazole syntheses . Optimization may include varying temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios to improve yield and purity.
Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from its structural analogs?
- H NMR : The aromatic protons of the 2-chlorophenyl group appear as a multiplet in the δ 7.3–7.6 ppm range, while the isoxazole proton resonates near δ 6.5–7.0 ppm.
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]) is expected at m/z 224.00205 (exact mass) .
- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group. Differentiation from analogs (e.g., methyl-substituted isoxazoles) relies on shifts in these bands due to electronic effects of substituents .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Storage at room temperature (RT) in anhydrous conditions is recommended to prevent hydrolysis or decarboxylation. For long-term stability, lyophilization and storage under inert gas (e.g., argon) are advised, as seen in protocols for related isoxazole-carboxylic acids .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. For example, SHELX reliably resolves positional disorder in aromatic rings and confirms the planarity of the isoxazole-carboxylic acid moiety. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the chlorine substituent and carboxylic acid group. These predict electrophilic regions for nucleophilic attack (e.g., at the isoxazole C-5 position) and frontier molecular orbitals (HOMO-LUMO gaps) to guide derivatization strategies .
Q. How do substituent variations (e.g., halogen position, methyl groups) impact biological activity in isoxazole-carboxylic acid derivatives?
Structure-Activity Relationship (SAR) studies show that 2-chlorophenyl substitution enhances target binding affinity compared to 3- or 4-chloro analogs, likely due to steric and electronic complementarity with hydrophobic enzyme pockets. Methyl groups on the isoxazole ring (e.g., 5-methyl derivatives) reduce solubility but improve metabolic stability .
Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be addressed?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) coupled to mass spectrometry (LC-MS) can separate and identify byproducts such as dechlorinated intermediates or esterified derivatives. Column choice (C18 for polar analytes) and mobile phase gradients (water/acetonitrile with 0.1% formic acid) are critical for resolution .
Data Contradiction and Resolution
Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar isoxazole derivatives?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. A systematic approach includes:
Q. What strategies mitigate polymorphism issues during crystallization for structural studies?
Polymorph screening via solvent-drop grinding or temperature cycling can identify stable crystalline forms. For hygroscopic compounds, additives like crown ethers or co-crystallization agents (e.g., nicotinamide) improve lattice stability. SHELXD is robust for phase determination even with twinned or low-resolution data .
Methodological Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Signature Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 7.3–7.6 (m, 4H, Ar-H); δ 6.8 (s, 1H, Isoxazole) | |
| HRMS | m/z 224.00205 ([M+H]) | |
| IR | 1700 cm (C=O stretch) |
Table 2: Comparison of SHELX Programs for Crystallography
| Program | Application | Strength |
|---|---|---|
| SHELXL | Refinement | High-resolution data, anisotropic ADPs |
| SHELXD | Phase determination (macromolecules) | Robust with twinned data |
| SHELXE | Density modification | Automated model building |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
